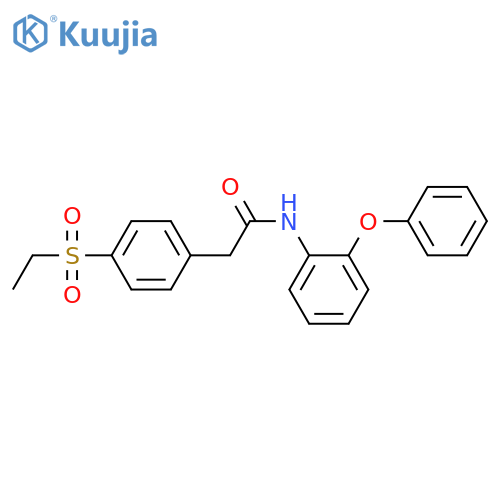

Cas no 919858-70-1 (2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide)

2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide

- 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide

-

- インチ: 1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24)

- InChIKey: ONJFJXPKBFXLJT-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)CC1=CC=C(S(CC)(=O)=O)C=C1

2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2829-0715-3mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-20mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-5mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-50mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-20μmol |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-10μmol |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-4mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-40mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-100mg |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2829-0715-5μmol |

2-[4-(ethanesulfonyl)phenyl]-N-(2-phenoxyphenyl)acetamide |

919858-70-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide 関連文献

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamideに関する追加情報

Introduction to 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1)

2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 919858-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an ethanesulfonyl group linked to a phenyl ring and an acetamide moiety attached to a phenoxyphenyl group. Such structural motifs are often explored for their potential biological activity and mechanistic insights into various biochemical pathways.

The molecular architecture of 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) presents a fascinating interplay of functional groups that could contribute to its reactivity and interaction with biological targets. The presence of the ethanesulfonyl group, for instance, typically confers electrophilic properties to the adjacent aromatic ring, making it susceptible to nucleophilic attack or participation in metal coordination complexes. Concurrently, the phenoxyphenyl moiety introduces hydrophobicity and potential π-π stacking interactions, which are critical in modulating binding affinity and selectivity in protein-ligand interactions.

In recent years, there has been a surge in interest towards designing molecules with dual or multifunctional activities, particularly in the context of drug discovery and development. The structural features of 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) align well with this trend, as they allow for the possibility of simultaneous interaction with multiple biological targets or participation in diverse biochemical processes. Such versatility is highly valued in medicinal chemistry, as it can lead to the identification of compounds with enhanced therapeutic profiles.

One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. Enzymes play pivotal roles in numerous physiological processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and metabolic disorders. By designing molecules that can selectively interact with specific enzymes, researchers aim to develop treatments that can restore normal cellular function without undue side effects. The unique combination of functional groups in 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) makes it a promising candidate for such endeavors.

Recent studies have highlighted the importance of structure-based drug design approaches in accelerating the discovery of novel therapeutic agents. Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in predicting how small molecules interact with biological targets at the atomic level. The structural complexity of 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) provides an excellent test case for these methodologies, as it allows researchers to explore intricate binding modes and conformational changes that could influence drug efficacy.

Moreover, the synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis pathway involves sophisticated reactions that showcase the ingenuity of modern synthetic strategies. Key steps include the introduction of the ethanesulfonyl group onto the phenyl ring, followed by functionalization at the phenoxyphenyl moiety via nucleophilic substitution or condensation reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

The pharmacological evaluation of 2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) has revealed intriguing properties that warrant further investigation. Preliminary data suggest that this compound exhibits moderate affinity for certain enzyme targets, including those implicated in cancer cell proliferation and inflammation pathways. While these findings are promising, they also underscore the need for rigorous testing to fully elucidate its mechanism of action and therapeutic potential.

In conclusion,2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide (CAS No. 919858-70-1) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique chemical features make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in addressing some of today's most pressing medical challenges.

919858-70-1 (2-4-(ethanesulfonyl)phenyl-N-(2-phenoxyphenyl)acetamide) 関連製品

- 1934651-26-9(3-(2-Methylpropyl)oxolane-3-carbaldehyde)

- 941987-17-3(N-(3-cyanothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide)

- 2228427-37-8(2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine)

- 885461-67-6(4-Oxazolecarboxylic acid, 5-methyl-2-[3-(4-morpholinylsulfonyl)phenyl]-)

- 1806404-13-6(Ethyl 4-(3-bromo-2-oxopropyl)-3-ethylbenzoate)

- 72225-61-7(Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]-)

- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)

- 1009506-21-1(N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-5-chloro-2-nitrobenzamide)

- 2248319-01-7(methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate)

- 949977-50-8(2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid)